Cas no 1289388-46-0 (tert-butyl 3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate)

tert-butyl 3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate
- F6490-0854
- 1-Piperidinecarboxylic acid, 3-[(6-methyl-3-pyridazinyl)oxy]-, 1,1-dimethylethyl ester
- 3-(6-Methyl-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butylester
- TERT-BUTYL 3-[(6-METHYLPYRIDAZIN-3-YL)OXY]PIPERIDINE-1-CARBOXYLATE
- AKOS015940631
- 1-Boc-3-(6-Methylpyridazin-3-yloxy)piperidine
- tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate
- tert-Butyl3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate
- DTXSID901126210
- 1289388-46-0
- DB-251920
-
- MDL: MFCD18837390
- インチ: InChI=1S/C15H23N3O3/c1-11-7-8-13(17-16-11)20-12-6-5-9-18(10-12)14(19)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3
- InChIKey: GPQCPTOIJOGTHN-UHFFFAOYSA-N
- SMILES: CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)OC(C)(C)C
計算された属性
- 精确分子量: 293.17394160g/mol
- 同位素质量: 293.17394160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 357
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 64.6Ų
tert-butyl 3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM300751-1g |
tert-butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate |
1289388-46-0 | 95% | 1g |
$864 | 2024-08-02 | |
Chemenu | CM300751-500mg |
tert-butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate |
1289388-46-0 | 95% | 500mg |
$360 | 2021-08-18 | |
Alichem | A029188030-1g |
tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate |
1289388-46-0 | 95% | 1g |
791.64 USD | 2021-06-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1779664-1g |
tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate |
1289388-46-0 | 98% | 1g |
¥7056.00 | 2024-08-09 | |
Fluorochem | 090650-500mg |
3-(6-Methyl-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butylester |
1289388-46-0 | 95% | 500mg |
£366.00 | 2022-03-01 |
tert-butyl 3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate 関連文献
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
3. Book reviews
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
tert-butyl 3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylateに関する追加情報
Recent Advances in the Study of tert-Butyl 3-(6-Methylpyridazin-3-yl)oxypiperidine-1-carboxylate (CAS: 1289388-46-0)
The compound tert-butyl 3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate (CAS: 1289388-46-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazine and piperidine structural motifs, has been explored for its potential applications in drug discovery, particularly as a key intermediate in the synthesis of biologically active compounds. Recent studies have focused on its utility in the development of novel therapeutic agents targeting various diseases, including neurological disorders and cancer.
One of the primary research objectives surrounding this compound has been to elucidate its synthetic pathways and optimize its production for scalable applications. A 2023 study published in the Journal of Medicinal Chemistry detailed an efficient synthetic route for tert-butyl 3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate, highlighting its high yield and purity under controlled conditions. The study emphasized the compound's role as a versatile building block in the synthesis of piperidine-based pharmaceuticals, which are known for their broad pharmacological activities.
In addition to its synthetic utility, recent investigations have explored the biological activity of derivatives derived from this compound. For instance, a team of researchers at a leading pharmaceutical company reported the development of a series of piperidine-pyridazine hybrids, with tert-butyl 3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate serving as a critical precursor. These hybrids exhibited promising activity as modulators of specific neurotransmitter receptors, suggesting potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another noteworthy study, published in Bioorganic & Medicinal Chemistry Letters, investigated the compound's potential in oncology. Researchers synthesized a library of analogs and evaluated their efficacy against various cancer cell lines. The results indicated that certain derivatives demonstrated significant antiproliferative effects, particularly in breast and lung cancer models. Mechanistic studies suggested that these compounds may act by inhibiting key signaling pathways involved in tumor growth and metastasis.
Despite these promising findings, challenges remain in the clinical translation of tert-butyl 3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural optimization and preclinical testing. Nevertheless, the compound's versatility and the growing body of research supporting its applications underscore its potential as a valuable tool in drug discovery.
In conclusion, tert-butyl 3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate (CAS: 1289388-46-0) represents a promising scaffold in the development of novel therapeutic agents. Recent studies have highlighted its synthetic accessibility, biological activity, and potential applications across multiple disease areas. Continued research efforts are expected to further elucidate its pharmacological properties and pave the way for its integration into clinical development pipelines.
1289388-46-0 (tert-butyl 3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate) Related Products
- 12068-61-0(nickel diarsenide)
- 1146902-08-0((3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one)
- 1330765-01-9(tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate)
- 935700-10-0(2,6-Bis(trifluoroacetyl)phenol)
- 113744-24-4(Pyridine, 2-(4-bromophenyl)-5-methyl-)
- 64890-06-8(7-Nitro-2-phenyl-1h-indole)
- 899751-91-8(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide)
- 887457-91-2(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(3-fluorophenyl)acetamide)
- 1955514-60-9(4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride)
- 1228552-96-2(Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate)




